Flizasertib

Description

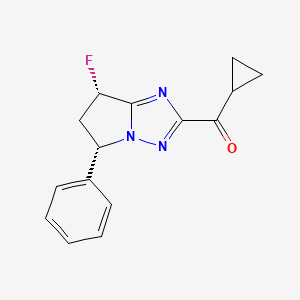

Structure

2D Structure

Properties

CAS No. |

2268739-68-8 |

|---|---|

Molecular Formula |

C15H14FN3O |

Molecular Weight |

271.29 g/mol |

IUPAC Name |

cyclopropyl-[(5S,7S)-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-yl]methanone |

InChI |

InChI=1S/C15H14FN3O/c16-11-8-12(9-4-2-1-3-5-9)19-15(11)17-14(18-19)13(20)10-6-7-10/h1-5,10-12H,6-8H2/t11-,12-/m0/s1 |

InChI Key |

LMXPZWQVDDSYHH-RYUDHWBXSA-N |

Isomeric SMILES |

C1CC1C(=O)C2=NN3[C@@H](C[C@@H](C3=N2)F)C4=CC=CC=C4 |

Canonical SMILES |

C1CC1C(=O)C2=NN3C(CC(C3=N2)F)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Flizasertib (GDC-8264): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flizasertib (GDC-8264) is a potent, selective, and orally bioavailable small molecule inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a critical signaling node that regulates multiple cellular pathways involved in inflammation and programmed cell death, including apoptosis and necroptosis.[4][5][6] The kinase activity of RIPK1 is a key driver of necroptosis, a form of regulated necrosis that contributes to the pathogenesis of a variety of inflammatory and neurodegenerative diseases.[5][7] By inhibiting RIPK1 kinase activity, this compound has the potential to ameliorate tissue damage and inflammation in a range of diseases.[3][8] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.

Discovery

The discovery of this compound was the result of a high-throughput screening campaign followed by extensive structure-activity relationship (SAR) and structure-based design efforts. The initial hit identified from the screen was optimized to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of GDC-8264 as a clinical candidate.[8]

Synthesis

A stereocontrolled, multi-step synthesis has been developed for the manufacturing of this compound (GDC-8264) on a multi-kilogram scale. The synthesis is chromatography-free and provides the final compound with high purity and stereoselectivity.[9]

Key Synthetic Steps:

The synthesis involves several key transformations, including a diastereoselective reductive amination to set the desired stereochemistry, a triazole ring formation, a deoxyfluorination step, and a late-stage Weinreb ketone formation.[9]

Experimental Protocol: First-Generation Synthesis of this compound (GDC-8264)

The following is a representative, high-level overview of the synthetic route. For a detailed, step-by-step protocol with specific reagents, quantities, and reaction conditions, please refer to the publication: "Stereocontrolled First Generation Synthesis of RIPK1 Inhibitor GDC-8264" in Organic Process Research & Development.[9]

Caption: Simplified workflow for the synthesis of this compound.

Mechanism of Action

This compound is a reversible inhibitor of the kinase activity of RIPK1.[2] By binding to the ATP-binding pocket of RIPK1, this compound prevents the autophosphorylation of RIPK1 and its subsequent activation of downstream signaling pathways that lead to necroptosis and inflammation.[5][8]

RIPK1 Signaling Pathway

RIPK1 plays a dual role in cellular signaling. As a scaffold protein, it can promote cell survival and inflammation through the activation of NF-κB.[1] However, upon certain stimuli, such as TNFα, and in the absence of caspase-8 activity, the kinase function of RIPK1 becomes dominant, leading to the formation of the necrosome complex (composed of RIPK1, RIPK3, and MLKL) and execution of necroptosis.[4][5] this compound specifically inhibits this kinase-dependent pathway.

Caption: Simplified RIPK1 signaling pathway.

Quantitative Data

In Vitro Potency

| Assay | Cell Line | Parameter | Value | Reference |

| RIPK1 Kinase Assay | - | Kd* | 0.462 nM | [10] |

| Cellular Necroptosis Assay | HT-29 | EC50 | 0.010 µM | [8] |

| Ex vivo CCL4 Release | Human Whole Blood | IC50 | 0.58 ng/mL | [2][11][12] |

Pharmacokinetic Parameters in Healthy Volunteers (Phase I Study)

| Parameter | Value | Reference |

| Mean Terminal Half-life (t1/2) | 10-13 hours | [2][3][11] |

| Accumulation Ratio (AR) | ~1.4 | [2][3][11] |

Experimental Protocols

RIPK1 Kinase Inhibition Assay (Representative Protocol)

This protocol is a generalized procedure for determining the in vitro potency of a compound against RIPK1 kinase.

-

Reagents and Materials:

-

Recombinant human RIPK1 (e.g., from a commercial vendor).

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP.

-

Substrate (e.g., a generic peptide substrate like Myelin Basic Protein).

-

Test compound (this compound) at various concentrations.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well plates.

-

-

Procedure:

-

Add kinase buffer to the wells of a 384-well plate.

-

Add the test compound (this compound) at a range of concentrations.

-

Add the RIPK1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Necroptosis Assay (Representative Protocol)

This protocol describes a general method to assess the ability of a compound to inhibit TNFα-induced necroptosis in a human cell line.

-

Reagents and Materials:

-

HT-29 human colon adenocarcinoma cells (or other suitable cell line).

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS).

-

Human TNFα.

-

Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis.

-

Test compound (this compound) at various concentrations.

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed HT-29 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of the test compound (this compound) for a specified time (e.g., 1 hour).

-

Induce necroptosis by adding a combination of TNFα and a pan-caspase inhibitor (e.g., z-VAD-fmk).

-

Incubate the cells for a sufficient time to induce cell death (e.g., 24 hours).

-

Measure cell viability using a suitable reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition of cell death at each compound concentration and determine the EC50 value.

-

Caption: Workflow for the cellular necroptosis assay.

Clinical Development

This compound (GDC-8264) has been evaluated in Phase I clinical trials in healthy volunteers and is being investigated for the treatment of various inflammatory conditions.[2][3][11][13] A Phase II study is evaluating the efficacy and safety of GDC-8264 in preventing cardiac surgery-associated acute kidney injury.[14]

Conclusion

This compound (GDC-8264) is a promising, selective inhibitor of RIPK1 kinase activity with a well-defined mechanism of action and favorable pharmacokinetic profile. The data presented in this technical guide, including its synthesis, in vitro and in vivo activity, and detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting RIPK1-mediated necroptosis and inflammation. Further investigation into the clinical efficacy of this compound in various disease models is warranted.

References

- 1. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I, randomized, ascending‐dose study to assess safety, pharmacokinetics, and activity of GDC‐8264, a RIP1 inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 5. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Scholars@Duke publication: Necroptosis-independent signaling by the RIP kinases in inflammation. [scholars.duke.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A phase I, randomized, ascending-dose study to assess safety, pharmacokinetics, and activity of GDC-8264, a RIP1 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. alzdiscovery.org [alzdiscovery.org]

- 14. forpatients.roche.com [forpatients.roche.com]

In Vitro Exploration of Flizasertib's Potential Anti-Inflammatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flizasertib (AT9283) is a multi-targeted kinase inhibitor, recognized primarily for its potent inhibition of Aurora kinases A and B, and Janus kinase 2 (JAK2). While extensively studied in the context of oncology, the direct anti-inflammatory properties of this compound in dedicated in vitro studies are not yet extensively documented in publicly available literature. However, by examining the established roles of its key targets—Polo-like kinase 1 (PLK1), which is also inhibited by some multi-kinase inhibitors in this class, and JAK2—in inflammatory signaling, we can construct a robust theoretical framework and propose experimental designs to investigate its potential anti-inflammatory efficacy.

This technical guide provides a detailed overview of the potential mechanisms through which this compound may exert anti-inflammatory effects, outlines comprehensive experimental protocols for testing these hypotheses in vitro, and presents the relevant signaling pathways. The information is based on the known functions of PLK1 and the JAK/STAT pathway in inflammation.

Potential Mechanisms of Anti-Inflammatory Action

This compound's potential to modulate inflammatory responses likely stems from its inhibition of two critical signaling hubs: the JAK/STAT pathway and PLK1-mediated pathways.

-

JAK2 Inhibition and the JAK/STAT Pathway : The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of pro-inflammatory cytokines, including interferons (IFNs) and interleukins (ILs) such as IL-6. Upon cytokine binding to their receptors, JAKs become activated, phosphorylate STAT proteins, which then translocate to the nucleus to induce the transcription of inflammatory genes. By inhibiting JAK2, this compound could theoretically block this cascade, leading to a reduction in the production of key inflammatory mediators.

-

PLK1 Inhibition : Polo-like kinase 1 is a master regulator of the cell cycle, but emerging evidence has implicated it in inflammatory processes. PLK1 has been shown to interact with components of the NF-κB signaling pathway and the NLRP3 inflammasome, two central pillars of the innate immune response. Inhibition of PLK1 could, therefore, dampen inflammatory responses by interfering with these pathways.

Quantitative Data Summary (Hypothetical)

As direct in vitro studies on this compound's anti-inflammatory effects are limited, the following tables are presented as templates. They illustrate the types of quantitative data that would be generated from the experimental protocols described below to characterize the compound's efficacy.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Macrophages

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | Baseline | Baseline | Baseline |

| LPS (1 µg/mL) | High | High | High |

| This compound (0.1 µM) + LPS | Reduced | Reduced | Reduced |

| This compound (1 µM) + LPS | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| This compound (10 µM) + LPS | Strongly Reduced | Strongly Reduced | Strongly Reduced |

Table 2: IC₅₀ Values of this compound for Cytokine Inhibition

| Cytokine | IC₅₀ (µM) |

| TNF-α | Value |

| IL-6 | Value |

| IL-1β | Value |

Key Experimental Protocols

The following are detailed methodologies for foundational in vitro experiments to assess the anti-inflammatory properties of this compound.

Experiment 1: Cytokine Profiling in Lipopolysaccharide (LPS)-Stimulated Macrophages

Objective: To quantify the effect of this compound on the production of key pro-inflammatory cytokines in response to a bacterial endotoxin mimic.

Cell Lines:

-

Murine macrophage cell line: RAW 264.7

-

Human monocytic cell line: THP-1 (differentiated into macrophages)

Protocol:

-

Cell Culture and Differentiation (for THP-1):

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

To differentiate, seed THP-1 cells at a density of 5 x 10⁵ cells/mL in a 24-well plate and treat with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

After differentiation, replace the PMA-containing medium with fresh, PMA-free medium and allow cells to rest for 24 hours before treatment.

-

-

Treatment:

-

Pre-treat the differentiated THP-1 or RAW 264.7 macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for a specified time (e.g., 6 hours for TNF-α, 24 hours for IL-6 and IL-1β).

-

-

Quantification of Cytokines:

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed cytokine reduction is not due to cytotoxicity.

-

Experiment 2: Western Blot Analysis of NF-κB and JAK/STAT Pathway Activation

Objective: To determine if this compound inhibits the activation of key signaling proteins in the NF-κB and JAK/STAT pathways.

Protocol:

-

Cell Treatment and Lysis:

-

Seed and treat cells as described in Experiment 1. For JAK/STAT analysis, stimulate cells with a relevant cytokine like IFN-γ (10 ng/mL) or IL-6 (20 ng/mL) instead of LPS.

-

For NF-κB, use shorter stimulation times (e.g., 15-60 minutes with LPS). For STATs, use short stimulation times (e.g., 15-30 minutes with cytokine).

-

After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-p65 (NF-κB)

-

Total p65

-

Phospho-IκBα

-

Total IκBα

-

Phospho-STAT3 (Tyr705)

-

Total STAT3

-

β-actin (as a loading control)

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.

Caption: Potential inhibition of the NF-κB pathway by this compound via PLK1.

Caption: Direct inhibition of the JAK/STAT pathway by this compound.

Caption: Experimental workflow for assessing this compound's effects.

Conclusion

While direct evidence for this compound's anti-inflammatory activity is still emerging, its known inhibitory action on JAK2 and the potential for modulating PLK1-related inflammatory pathways provide a strong rationale for its investigation as an anti-inflammatory agent. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive starting point for researchers to systematically evaluate the in vitro anti-inflammatory effects of this compound, quantify its potency, and elucidate its precise mechanisms of action. Such studies are critical for potentially expanding the therapeutic applications of this kinase inhibitor into the realm of inflammatory diseases.

Flizasertib: A Deep Dive into its Regulatory Role in TNF-Induced Cell Death

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the mechanism of action of Flizasertib (GDC-8264), a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), and its crucial role in the modulation of Tumor Necrosis Factor (TNF)-induced cell death pathways. This document provides a comprehensive overview of the signaling cascades involved, quantitative data on this compound's activity, and detailed experimental protocols for studying its effects.

Introduction to TNF-Induced Cell Death and the Role of RIPK1

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that plays a central role in inflammation and the immune response. Binding of TNF to its receptor, TNFR1, can trigger a cascade of intracellular signaling events leading to diverse cellular outcomes, including inflammation, survival, or programmed cell death in the form of apoptosis or necroptosis.

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node downstream of the TNFR1 complex, acting as a key determinant of the cellular response to TNF. The kinase activity of RIPK1 is essential for the induction of both apoptosis and a regulated form of necrosis known as necroptosis. In the TNF signaling pathway, upon recruitment to the TNFR1 signaling complex (Complex I), RIPK1 can initiate a signaling cascade that leads to the formation of a secondary cytosolic complex known as the ripoptosome (for apoptosis) or the necrosome (for necroptosis).

Apoptosis , or programmed cell death, is a caspase-dependent process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. In the context of TNF signaling, RIPK1 can contribute to the activation of Caspase-8, a key initiator caspase.

Necroptosis , on the other hand, is a regulated, caspase-independent form of cell death that is morphologically characterized by cell swelling and lysis, leading to the release of cellular contents and subsequent inflammation. The kinase activity of RIPK1 is indispensable for the activation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), the core components of the necroptotic machinery.

Given its central role in mediating pro-inflammatory and cell death signals, RIPK1 has become an attractive therapeutic target for a range of inflammatory and neurodegenerative diseases.

This compound (GDC-8264): A Selective RIPK1 Kinase Inhibitor

This compound (GDC-8264) is a potent, selective, and reversible small molecule inhibitor of the kinase activity of RIPK1.[1][2] By targeting RIPK1, this compound is being investigated for its therapeutic potential in ameliorating tissue damage and treating various inflammatory conditions.[2][3]

Quantitative Data on this compound's Activity

A Phase I clinical trial in healthy volunteers has provided key insights into the pharmacokinetic and pharmacodynamic properties of this compound.

| Parameter | Value | Reference |

| Target | Receptor-Interacting Protein Kinase 1 (RIPK1) | [1][2] |

| Mechanism of Action | Potent, selective, and reversible inhibitor of RIPK1 kinase activity | [1][2] |

| Half-Maximal Inhibitory Concentration (IC50) | 0.58 ng/mL (for inhibition of CCL4 release, a downstream marker of RIPK1 pathway activation) | [1] |

| Mean Terminal Half-Life | 10-13 hours | [1] |

| Accumulation on Multiple Dosing | Limited (Accumulation Ratio [AR] ~ 1.4) | [1] |

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound (GDC-8264).

Signaling Pathways

The following diagrams illustrate the central role of RIPK1 in TNF-induced cell death pathways and the proposed mechanism of action for this compound.

Caption: TNF-α binding to TNFR1 initiates the formation of Complex I, leading to the activation of RIPK1. RIPK1 kinase activity can then trigger either apoptosis via the FADD/Caspase-8 axis or necroptosis through RIPK3/MLKL. This compound inhibits the kinase activity of RIPK1, thereby blocking both apoptotic and necroptotic cell death pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in regulating TNF-induced cell death.

In Vitro Necroptosis Induction and Inhibition Assay

This protocol is designed to induce necroptosis in a cell line and to quantify the inhibitory effect of this compound.

Cell Line: HaCaT (human keratinocyte cell line) or other suitable cell lines expressing RIPK1, RIPK3, and MLKL.

Materials:

-

HaCaT cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Human TNF-α (100 ng/mL final concentration)

-

SMAC mimetic (e.g., 100 nM final concentration)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM final concentration)

-

This compound (GDC-8264) at various concentrations

-

Cell viability reagent (e.g., Cell Counting Kit-8, CCK-8)

-

LDH Cytotoxicity Assay Kit

-

96-well plates

Procedure:

-

Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment with this compound: The next day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1 hour.

-

Induction of Necroptosis: Add a combination of TNF-α (100 ng/mL), a SMAC mimetic (100 nM), and z-VAD-fmk (20 µM) to the wells.

-

Incubation: Incubate the plate for 8-24 hours at 37°C in a CO2 incubator.

-

Assessment of Cell Viability:

-

CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

-

LDH Assay: Collect the cell culture supernatant and measure the lactate dehydrogenase (LDH) release according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the untreated control and the TNF-α/SMAC mimetic/z-VAD-fmk treated control. Plot a dose-response curve to determine the IC50 of this compound.

Caption: Experimental workflow for assessing the inhibition of TNF-induced necroptosis by this compound.

Western Blot Analysis of Necroptotic Signaling

This protocol is used to analyze the phosphorylation status of key proteins in the necroptosis pathway.

Materials:

-

Cell lysates from the necroptosis induction experiment

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies against:

-

p-RIPK1

-

RIPK1

-

p-RIPK3

-

RIPK3

-

p-MLKL

-

MLKL

-

GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of RIPK1, RIPK3, and MLKL.

Conclusion

This compound is a promising therapeutic agent that targets the kinase activity of RIPK1, a central regulator of TNF-induced cell death. By inhibiting RIPK1, this compound can effectively block both apoptotic and necroptotic pathways, thereby offering a potential treatment for a variety of inflammatory and neurodegenerative diseases driven by excessive TNF signaling and subsequent cell death. The experimental protocols outlined in this guide provide a framework for further investigation into the precise mechanisms and therapeutic applications of this compound.

References

- 1. A phase I, randomized, ascending‐dose study to assess safety, pharmacokinetics, and activity of GDC‐8264, a RIP1 inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of GDC-8264, a novel and selective RIP1 inhibitor for amelioration of tissue damage and treatment of inflammatory diseases - American Chemical Society [acs.digitellinc.com]

- 3. A phase I, randomized, ascending-dose study to assess safety, pharmacokinetics, and activity of GDC-8264, a RIP1 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Flizasertib (GDC-8264): A Technical Overview of Preclinical Data in Inflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flizasertib, also known as GDC-8264, is a potent, selective, and orally available small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Developed by Genentech, this compound targets a key mediator of inflammatory signaling and cell death, positioning it as a promising therapeutic candidate for a range of inflammatory diseases.[1][2][3][4] This technical guide provides a comprehensive overview of the available preclinical data for this compound in inflammatory disease models, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action: Inhibition of RIPK1 Kinase Activity

This compound is a serine/threonine kinase inhibitor that specifically targets the kinase activity of RIPK1.[5] RIPK1 is a critical signaling node that regulates multiple pathways involved in inflammation and programmed cell death, including necroptosis and apoptosis.[1][2][3][6] By inhibiting the kinase function of RIPK1, this compound is designed to ameliorate tissue damage and reduce inflammation driven by stimuli such as tumor necrosis factor (TNF)-α and Toll-like receptors.[2][4][6] Importantly, preclinical studies suggest that this compound does not affect the scaffolding function of RIPK1, which is involved in pro-survival signaling, indicating a potentially favorable safety profile.[2]

Preclinical Efficacy and Potency

In Vitro Cellular Activity

This compound has demonstrated potent inhibition of RIPK1-dependent necroptotic cell death in various human and primate cell lines. A key finding is its species-specific activity, showing higher potency in primate cells compared to rodent cells.[7]

Table 1: In Vitro Cellular Potency of this compound (GDC-8264)

| Cell Line | Species | Assay | Endpoint | Potency (IC₅₀/EC₅₀) |

| Human HT-29 | Human | TBZ-induced necroptosis | Cell Viability | Potent Inhibition (Specific value not cited) |

| Primate Cells | Cynomolgus Monkey | TBZ-induced necroptosis | Cell Viability | Potent Inhibition (Specific value not cited) |

| Rodent Cell Lines | Mouse, Rat | TBZ-induced necroptosis | Cell Viability | Less Potent Inhibition (Specific value not cited) |

| Human Whole Blood | Human | Ex vivo stimulation | CCL4 Release | IC₅₀: 0.58 ng/mL[2][6][8][9] |

TBZ: TNF-α, BV-6 (IAP antagonist), and z-VAD-FMK (pan-caspase inhibitor)

In Vivo Animal Models

This compound has shown significant efficacy in a preclinical mouse model of systemic inflammatory response syndrome (SIRS).[7]

Table 2: In Vivo Efficacy of this compound (GDC-8264) in a Mouse SIRS Model

| Animal Model | Treatment | Dosing | Primary Endpoint | Result |

| TNF + zVAD-induced SIRS in C57BL/6 mice | This compound (GDC-8264) | Oral administration 15 min prior to induction | Body Temperature | Dose-dependent inhibition of hypothermia[7] |

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in multiple species, demonstrating favorable properties for oral administration.[7]

Table 3: Pharmacokinetic Properties of this compound (GDC-8264) in Preclinical Species

| Species | IV Dose (mg/kg) | PO Dose (mg/kg) | Plasma Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Half-life (t₁/₂, h) | Oral Bioavailability (F, %) |

| C57BL/6 Mouse | 1 | 5 | 2.4 | 0.84 | 12 | 100 |

| Sprague-Dawley Rat | 1 | 5 | 4.0 | 2.59 | 10 | 77 |

| Beagle Dog | 0.5 | 2 | 6.5 | 2.31 | 11 | 82 |

| Cynomolgus Monkey | 0.5 | 2 | 1.4 | 0.32 | 5.4 | 82 |

Experimental Protocols

In Vitro Necroptosis Assay

Objective: To determine the potency of this compound in inhibiting RIPK1-mediated necroptotic cell death.

Methodology:

-

Cell Culture: Human, primate, or rodent cell lines (e.g., HT-29) are cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (GDC-8264) for a specified period.

-

Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of TNF-α, a SMAC mimetic (e.g., BV-6), and a pan-caspase inhibitor (e.g., z-VAD-FMK).

-

Assessment of Cell Viability: Cell viability is measured using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Systemic Inflammatory Response Syndrome (SIRS) Model

Objective: To evaluate the in vivo efficacy of this compound in a model of acute systemic inflammation.

Methodology:

-

Animal Model: C57BL/6 mice are used for this model.

-

Compound Administration: this compound (GDC-8264) is administered orally at various doses. A vehicle control group is also included.

-

Induction of SIRS: Systemic inflammation is induced by the co-administration of murine TNF-α and the pan-caspase inhibitor z-VAD-FMK.

-

Monitoring: The primary endpoint, body temperature, is monitored over time as a measure of the inflammatory response (hypothermia is a characteristic of this model).

-

Data Analysis: The effect of this compound on inhibiting the TNF-induced drop in body temperature is analyzed and compared to the vehicle-treated group to determine dose-dependent efficacy.

Signaling Pathway and Experimental Workflow Visualizations

Caption: this compound inhibits RIPK1 kinase activity, blocking the necroptotic pathway.

Caption: Workflow for evaluating this compound efficacy in a mouse SIRS model.

Conclusion

The preclinical data available for this compound (GDC-8264) strongly support its development as a therapeutic agent for inflammatory diseases. Its potent and selective inhibition of RIPK1 kinase activity translates to efficacy in both in vitro and in vivo models of inflammation. The favorable pharmacokinetic profile across multiple species further underscores its potential as an orally administered drug. Ongoing and future clinical trials will be crucial in determining the therapeutic utility of this compound in various human inflammatory conditions.[1][3]

References

- 1. Discovery of GDC-8264, a novel and selective RIP1 inhibitor for amelioration of tissue damage and treatment of inflammatory diseases - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 2. A phase I, randomized, ascending‐dose study to assess safety, pharmacokinetics, and activity of GDC‐8264, a RIP1 inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of GDC-8264, a novel and selective RIP1 inhibitor for amelioration of tissue damage and treatment of inflammatory diseases - American Chemical Society [acs.digitellinc.com]

- 4. Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. A phase I, randomized, ascending-dose study to assess safety, pharmacokinetics, and activity of GDC-8264, a RIP1 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

Flizasertib Protocol for In Vitro Cell Culture Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Flizasertib, also known as GDC-8264, is a potent, selective, and orally available small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of cellular signaling pathways that govern inflammation and programmed cell death, including apoptosis and necroptosis. By inhibiting the kinase activity of RIPK1, this compound presents a promising therapeutic strategy for a variety of inflammatory diseases and conditions where tissue damage is mediated by these pathways. These application notes provide detailed protocols for the in vitro evaluation of this compound in cell culture assays.

Mechanism of Action

This compound selectively binds to an allosteric pocket of RIPK1, locking the kinase in an inactive conformation. This inhibition prevents the autophosphorylation of RIPK1, a key step in the activation of downstream signaling cascades. Specifically, this compound blocks the signaling pathway initiated by tumor necrosis factor-alpha (TNF-α) that leads to necroptosis, a form of programmed necrotic cell death. It has been shown to be more potent against primate RIPK1 compared to rodent orthologs.[1]

Data Presentation

The potency of this compound has been evaluated in various in vitro systems. The following table summarizes the available data on its inhibitory concentrations.

| System/Cell Line | Assay Type | Parameter | Value | Reference |

| Human Whole Blood | CCL4 Release | IC50 | 0.58 ng/mL | [2][3][4] |

| Human HT-29 Cells | Necroptosis Inhibition | EC50 | 0.010 µM | [5] |

| Mouse Cells | Necroptosis Inhibition | EC50 | >10 µM | [5] |

| Rat Cells | Necroptosis Inhibition | EC50 | >10 µM | [5] |

| Human RIPK1 | Biochemical Kinase Assay | Kiapp | 0.00071 µM | [1] |

| Cynomolgus Monkey RIPK1 | Biochemical Kinase Assay | Kiapp | 0.0013 µM | [1] |

| Mouse RIPK1 | Biochemical Kinase Assay | Kiapp | 4.5 µM | [1] |

| Rat RIPK1 | Biochemical Kinase Assay | Kiapp | >10 µM | [1] |

Signaling Pathway

The diagram below illustrates the TNF-α signaling pathway and the point of intervention by this compound. Upon TNF-α binding to its receptor (TNFR1), a signaling complex is formed, which can lead to either cell survival through NF-κB activation or cell death. Under conditions where caspase-8 is inhibited, RIPK1 kinase activity leads to the phosphorylation of RIPK3 and MLKL, culminating in necroptosis. This compound inhibits the kinase activity of RIPK1, thereby blocking the necroptotic pathway.

Caption: this compound inhibits RIPK1 phosphorylation, blocking necroptosis.

Experimental Protocols

Materials and Reagents

-

Cell Lines:

-

Human colorectal adenocarcinoma cells (HT-29)

-

Murine fibrosarcoma cells (L929)

-

Other relevant cell lines expressing RIPK1.

-

-

Reagents:

-

This compound (GDC-8264)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Tumor Necrosis Factor-alpha (TNF-α), human and mouse

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

Cell culture medium (e.g., DMEM, McCoy's 5A)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.

Caption: Workflow for in vitro testing of this compound.

Protocol 1: Cell Viability Assay to Determine EC50 of this compound in HT-29 Cells

This protocol describes how to determine the half-maximal effective concentration (EC50) of this compound for the inhibition of TNF-α-induced necroptosis.

-

Cell Seeding:

-

Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and seed the cells into a 96-well clear-bottom plate at a density of 1 x 104 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in DMSO and then further dilute in culture medium to the desired final concentrations (e.g., 0.001 to 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.

-

Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Pre-incubate the cells with this compound for 1-2 hours.

-

-

Induction of Necroptosis:

-

Prepare a solution of human TNF-α (final concentration 20 ng/mL) and z-VAD-FMK (final concentration 20 µM) in culture medium.

-

Add 50 µL of this solution to all wells except the no-treatment control wells.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Measurement of Cell Viability:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% viability) and the TNF-α + z-VAD-FMK treated wells without this compound (0% protection).

-

Plot the percentage of viability against the logarithm of this compound concentration.

-

Calculate the EC50 value using a non-linear regression curve fit (four-parameter logistic equation).

-

Protocol 2: LDH Release Assay for Necroptosis Assessment in L929 Cells

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of necroptosis.

-

Cell Seeding:

-

Culture L929 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed 2 x 104 cells per well in 100 µL of medium in a 96-well plate.

-

Incubate for 24 hours.

-

-

Compound Treatment and Necroptosis Induction:

-

Follow steps 2 and 3 from Protocol 1, using mouse TNF-α (e.g., 10 ng/mL) and z-VAD-FMK (e.g., 20 µM).

-

-

LDH Measurement:

-

After the 24-48 hour incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for a specific time before measuring the absorbance at a specific wavelength (e.g., 490 nm).

-

To determine the maximum LDH release, lyse the cells in the control wells with the lysis buffer provided in the kit.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

-

Plot the percentage of cytotoxicity against the logarithm of this compound concentration and determine the EC50 value.

-

Conclusion

This compound is a highly potent and selective inhibitor of RIPK1 kinase activity. The provided protocols offer a framework for the in vitro characterization of this compound and other RIPK1 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The ability of this compound to inhibit necroptosis in vitro highlights its therapeutic potential for inflammatory and cell death-mediated diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A phase I, randomized, ascending‐dose study to assess safety, pharmacokinetics, and activity of GDC‐8264, a RIP1 inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A phase I, randomized, ascending-dose study to assess safety, pharmacokinetics, and activity of GDC-8264, a RIP1 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Flizasertib in Preclinical Research: A Guide to Dosage and Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Flizasertib, also known as GDC-8264, is a potent and selective, orally bioavailable inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical mediator of cellular inflammatory and death pathways, including apoptosis and necroptosis.[1] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases. These notes provide a summary of available preclinical data on this compound's dosage and administration in animal models to guide researchers in designing their in vivo studies.

Pharmacokinetic Profile in Animals

Pharmacokinetic studies of this compound (GDC-8264) have been conducted in several animal species, demonstrating its suitability for oral administration. The compound exhibits favorable pharmacokinetic properties, supporting its development for treating RIPK1-driven diseases.[1]

| Animal Model | Route of Administration | Key Findings |

| SCID Mice | Oral | Favorable pharmacokinetic profile.[1] |

| Sprague-Dawley Rats | Oral | Favorable pharmacokinetic profile.[1] |

| Beagle Dogs | Oral | Favorable pharmacokinetic profile.[1] |

| Cynomolgus Monkeys | Oral | Favorable pharmacokinetic profile; No-Observed-Adverse-Effect Level (NOAEL) established to guide human dose selection.[1] |

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from these preclinical studies are not publicly available in the reviewed literature.

Efficacy in Animal Models of Inflammatory Disease

This compound (GDC-8264) has demonstrated efficacy in various animal models of inflammatory diseases, highlighting its therapeutic potential.

Note: Specific dosages, vehicles, and administration schedules for this compound in these models are not consistently reported in publicly accessible literature. The following protocols are based on general methodologies for the respective animal models and should be optimized for specific experimental needs.

Experimental Protocols

General Considerations for Oral Administration

For preclinical studies, this compound can be formulated as a suspension for oral gavage. The choice of vehicle is critical for ensuring consistent absorption and minimizing any confounding effects. Common vehicles for oral administration of small molecules in rodents include:

-

0.5% (w/v) Methylcellulose in water

-

0.5% (w/v) Carboxymethylcellulose (CMC) in water

-

Polyethylene glycol (e.g., PEG400) diluted in water or saline

-

Corn oil

It is essential to determine the solubility and stability of this compound in the chosen vehicle before initiating in vivo studies.

Protocol 1: Systemic Inflammation Model (e.g., LPS-induced Endotoxemia)

This model is used to evaluate the anti-inflammatory effects of a compound in response to a systemic inflammatory challenge.

Animal Model:

-

Species: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley)

-

Age: 8-12 weeks

-

Sex: Male or Female (should be consistent within the study)

Materials:

-

This compound (GDC-8264)

-

Vehicle (e.g., 0.5% Methylcellulose)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Oral gavage needles

-

Syringes

Procedure:

-

Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

-

Grouping: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

-

This compound Administration:

-

Prepare a fresh suspension of this compound in the chosen vehicle on the day of the experiment.

-

Administer this compound or vehicle via oral gavage at a specified time point (e.g., 1 hour) before the LPS challenge. The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg for mice).

-

-

LPS Challenge:

-

Prepare a solution of LPS in sterile saline.

-

Administer LPS via intraperitoneal (i.p.) injection to induce a systemic inflammatory response.

-

-

Monitoring and Sample Collection:

-

Monitor animals for signs of endotoxemia (e.g., lethargy, piloerection).

-

At a predetermined time point post-LPS challenge (e.g., 2, 6, or 24 hours), collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) and tissues for histological or molecular analysis.

-

Experimental Workflow for Systemic Inflammation Model

Caption: Workflow for evaluating this compound in a systemic inflammation model.

Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the kinase activity of RIPK1, a key signaling molecule in pathways that regulate inflammation and cell death.

RIPK1 Signaling Pathway and Point of Inhibition by this compound

References

Application Notes and Protocols: Detecting RIPK1 Phosphorylation Following Flizasertib Treatment via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that govern inflammation and cell death.[1][2] The phosphorylation of RIPK1, particularly at serine 166 (p-RIPK1 Ser166), is a key indicator of its kinase activation and a crucial event in the initiation of necroptosis, a form of programmed cell death.[1][3] Flizasertib is a potent and selective inhibitor of RIPK1 kinase activity.[2] Consequently, monitoring the phosphorylation status of RIPK1 is essential for understanding the mechanism of action of this compound and its potential as a therapeutic agent in inflammatory and neurodegenerative diseases. This document provides a detailed protocol for the detection and quantification of RIPK1 phosphorylation at Ser166 in cell culture models treated with this compound using Western blotting.

Signaling Pathway

The signaling cascade leading to RIPK1 activation and subsequent necroptosis is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNFα). This triggers the formation of a membrane-bound complex (Complex I) that can lead to pro-survival signaling. However, under certain conditions, a cytosolic complex (Complex IIb or the necrosome) forms, leading to the autophosphorylation and activation of RIPK1. Activated RIPK1 then phosphorylates and activates RIPK3, which in turn phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and ultimately, cell death by necroptosis. This compound, as a RIPK1 kinase inhibitor, is expected to block the autophosphorylation of RIPK1 at Ser166, thereby inhibiting the downstream signaling events of the necroptosis pathway.

Experimental Workflow

The overall experimental workflow involves cell culture and treatment, preparation of cell lysates, protein quantification, separation of proteins by SDS-PAGE, transfer to a membrane, immunodetection with specific antibodies, and finally, data analysis.

Data Presentation

The following table presents illustrative quantitative data from a dose-response experiment. The data demonstrates the expected decrease in the ratio of phosphorylated RIPK1 (p-RIPK1) to total RIPK1 with increasing concentrations of this compound. This data is for exemplary purposes and should be replaced with experimentally generated results.

| This compound (nM) | p-RIPK1 (Ser166) (Arbitrary Units) | Total RIPK1 (Arbitrary Units) | Loading Control (Arbitrary Units) | Normalized p-RIPK1 / Total RIPK1 Ratio |

| 0 (Vehicle) | 1.00 | 1.05 | 1.02 | 0.95 |

| 1 | 0.85 | 1.03 | 1.01 | 0.83 |

| 10 | 0.52 | 1.06 | 1.03 | 0.49 |

| 100 | 0.15 | 1.04 | 1.00 | 0.14 |

| 1000 | 0.05 | 1.02 | 1.01 | 0.05 |

Experimental Protocols

Materials and Reagents

-

Cell Line: HT-29 (human colon adenocarcinoma) or other suitable cell line expressing RIPK1.

-

Cell Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents for Treatment:

-

Human TNF-α

-

SM-164 (IAP inhibitor)

-

z-VAD-FMK (pan-caspase inhibitor)

-

This compound

-

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: BCA Protein Assay Kit.

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), SDS-PAGE running buffer.

-

Western Blot: PVDF membrane, transfer buffer, methanol.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background.[4]

-

Primary Antibodies:

-

Rabbit anti-phospho-RIPK1 (Ser166) antibody

-

Mouse anti-RIPK1 antibody

-

Mouse anti-GAPDH or other suitable loading control antibody

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Cell Culture and Treatment

-

Cell Seeding: Seed HT-29 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Induction of RIPK1 Phosphorylation: To induce necroptosis and RIPK1 phosphorylation, treat the cells with a cocktail of TNF-α (e.g., 50 ng/mL), SM-164 (e.g., 200 nM), and z-VAD-FMK (e.g., 50 µM) for the desired time (e.g., 5 hours).

Cell Lysis

-

Wash: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Lysis: Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape and Collect: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect Supernatant: Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for SDS-PAGE.

SDS-PAGE and Western Blotting

-

Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples and a molecular weight marker onto a precast polyacrylamide gel and run the gel according to the manufacturer's recommendations.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add ECL substrate to the membrane and acquire the chemiluminescent signal using an imaging system.

Stripping and Reprobing

To detect total RIPK1 and a loading control on the same membrane, the blot can be stripped and reprobed.

-

Stripping: After imaging for p-RIPK1, wash the membrane in TBST and then incubate in a mild stripping buffer (e.g., 15 g glycine, 1 g SDS, 10 ml Tween20, pH 2.2, in 1 L of water) for 10-20 minutes at room temperature.[1]

-

Washing: Wash the membrane extensively with PBS and then TBST.

-

Re-blocking: Block the membrane again with 5% BSA in TBST for 1 hour.

-

Reprobing: Incubate the membrane with the primary antibody for total RIPK1, followed by the appropriate secondary antibody and detection as described above. Repeat the stripping and reprobing process for the loading control antibody (e.g., GAPDH).

Data Analysis and Quantification

-

Densitometry: Use image analysis software to measure the band intensity for p-RIPK1, total RIPK1, and the loading control for each sample.

-

Normalization:

-

Normalize the p-RIPK1 signal to the loading control signal for each lane.

-

Normalize the total RIPK1 signal to the loading control signal for each lane.

-

Calculate the ratio of normalized p-RIPK1 to normalized total RIPK1 to determine the relative phosphorylation level.

-

This detailed protocol provides a robust framework for assessing the inhibitory effect of this compound on RIPK1 phosphorylation. Careful execution of these steps will yield reliable and quantifiable data crucial for advancing research and development in RIPK1-targeted therapies.

References

- 1. Autophosphorylation at serine 166 regulates RIP kinase 1-mediated cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Autophosphorylation at serine 166 regulates RIP kinase 1-mediated cell death and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. static.abclonal.com [static.abclonal.com]

Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines Using Flizasertib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flizasertib is an orally available, potent, and selective small-molecule inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[1] RIPK1 is a critical regulator of cellular stress, inflammation, and cell death pathways, including apoptosis and necroptosis.[2][3][4][5] In the context of cancer, dysregulation of these pathways can lead to tumor survival and progression. By inhibiting the kinase activity of RIPK1, this compound presents a promising therapeutic strategy to modulate these pathways and induce apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in cancer cell lines.

Mechanism of Action

This compound targets the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation.[3] The inhibition of RIPK1 kinase activity can lead to two primary outcomes depending on the cellular context: the induction of apoptosis or the inhibition of necroptosis.[3][4][5] In many cancer cell types, the inhibition of RIPK1's pro-survival signaling functions can tip the balance towards apoptosis. The RIPK1 signaling pathway is complex, with its role in cell fate determination being context-dependent.[6][7]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

The following table presents hypothetical half-maximal inhibitory concentration (IC50) values for this compound in a panel of human cancer cell lines after a 72-hour incubation period. These values represent the concentration of this compound required to inhibit the growth of 50% of the cell population and can be determined using a cell viability assay such as the MTT or resazurin assay.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| Jurkat | T-cell Leukemia | 0.5 |

| A549 | Non-small Cell Lung Cancer | 1.2 |

| MCF-7 | Breast Cancer | 2.5 |

| HCT116 | Colorectal Cancer | 0.8 |

| U-87 MG | Glioblastoma | 3.1 |

Note: These are example values and the actual IC50 will vary depending on the cell line and experimental conditions.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

This table illustrates the expected results from a flow cytometry-based apoptosis assay using Annexin V and Propidium Iodide (PI) staining in a cancer cell line treated with this compound for 48 hours.

| Treatment | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle (DMSO) | - | 95 ± 2.1 | 3 ± 0.5 | 2 ± 0.3 |

| This compound | 1 | 70 ± 3.5 | 20 ± 2.8 | 10 ± 1.2 |

| This compound | 5 | 45 ± 4.2 | 35 ± 3.1 | 20 ± 2.5 |

Mandatory Visualizations

Caption: RIPK1 signaling pathway in apoptosis and necroptosis.

Caption: General experimental workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V/PI Flow Cytometry

This protocol is for the quantitative analysis of apoptotic cells following treatment with this compound.[8][9]

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis Markers

This protocol is for detecting the expression levels of key apoptosis-related proteins to confirm the mechanism of cell death induced by this compound.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-RIPK1, anti-pRIPK1, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.

References

- 1. This compound | C15H14FN3O | CID 137408242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RIPK1 - Wikipedia [en.wikipedia.org]

- 3. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 6. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.abcam.com [docs.abcam.com]

- 9. Apoptosis Protocols | USF Health [health.usf.edu]

Application Notes and Protocols: Investigating Flizasertib in Combination with Other Kinase Inhibitors

A Theoretical Framework for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: As of the latest available data, there are no published preclinical or clinical studies specifically evaluating Flizasertib in combination with other kinase inhibitors. This compound is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Current research primarily focuses on its potential as a monotherapy in inflammatory diseases, neurodegenerative conditions, and certain acute injuries.

This document, therefore, provides a foundational guide for researchers interested in exploring the potential of such combination therapies. It includes:

-

An overview of this compound's mechanism of action.

-

A rationale for combining RIPK1 inhibition with other kinase inhibitors.

-

Hypothetical signaling pathways and experimental workflows.

-

General protocols for assessing the efficacy of kinase inhibitor combinations.

Introduction to this compound

This compound is a small molecule inhibitor that targets the kinase activity of RIPK1. RIPK1 is a critical signaling node that regulates cellular stress responses, inflammation, and cell death pathways, including apoptosis and necroptosis.[1][2][3] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis that contributes to the pathology of numerous inflammatory and degenerative diseases. By inhibiting RIPK1 kinase activity, this compound aims to mitigate the detrimental effects of necroptosis and inflammation.

Rationale for Combination Therapy with Other Kinase Inhibitors

The complexity and redundancy of intracellular signaling pathways often lead to adaptive resistance to single-agent kinase inhibitors. Combining inhibitors that target distinct but interconnected pathways can offer several advantages:

-

Synergistic Efficacy: Achieving a therapeutic effect that is greater than the sum of the individual agents.

-

Overcoming Resistance: Targeting parallel or downstream escape pathways that may be activated in response to single-agent therapy.

-

Dose Reduction: Potentially allowing for lower doses of each agent, thereby reducing toxicity while maintaining efficacy.

Given RIPK1's central role in inflammation and cell death, combining this compound with inhibitors of other key kinases involved in these processes presents a rational therapeutic strategy. Potential combination partners could include inhibitors of:

-

Bruton's Tyrosine Kinase (BTK): Important in B-cell receptor signaling and inflammation.

-

Spleen Tyrosine Kinase (SYK): A key mediator of immunoreceptor signaling.

-

Janus Kinases (JAKs): Central to cytokine signaling pathways.

-

Phosphoinositide 3-Kinases (PI3Ks): Crucial for cell survival, proliferation, and metabolism.

Hypothetical Signaling Pathways and Interactions

The following diagram illustrates the central role of RIPK1 in TNF-alpha signaling and its regulation of NF-κB, apoptosis, and necroptosis pathways. It also depicts hypothetical points of intervention for other kinase inhibitors that could be combined with this compound.

Caption: RIPK1 Signaling and Potential Combination Targets.

General Experimental Workflow for Evaluating Kinase Inhibitor Combinations

The following diagram outlines a general workflow for the preclinical evaluation of this compound in combination with another kinase inhibitor.

Caption: General Preclinical Workflow for Combination Studies.

Protocols for Key Experiments

The following are generalized protocols that can be adapted for the study of this compound in combination with other kinase inhibitors.

Cell Viability and Synergy Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to assess the synergistic, additive, or antagonistic effects of their combination.

Materials:

-

Relevant cell line(s)

-

Complete cell culture medium

-

This compound and other kinase inhibitor(s) of interest

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Single Agent Titration:

-

Prepare serial dilutions of this compound and the other kinase inhibitor in complete medium.

-

Treat cells with a range of concentrations of each inhibitor individually.

-

Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

-

Combination Matrix:

-

Prepare a matrix of drug concentrations, with this compound diluted along the rows and the other inhibitor along the columns.

-

Treat cells with the various combinations.

-

Incubate for the same period as the single-agent titration.

-

-

Viability Measurement:

-

After incubation, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

For single agents, calculate the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

-

For the combination, use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

-

CI < 1 indicates synergy.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

-

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effects of single and combined inhibitor treatments on key signaling proteins.

Materials:

-

Cells treated as described above

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RIPK1, anti-phospho-MLKL, anti-cleaved Caspase-3, anti-phospho-BTK, anti-phospho-AKT, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis: Lyse treated cells with RIPA buffer.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize protein bands using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantitative Data Presentation (Hypothetical Example)

Should experimental data become available, it should be presented in a clear, tabular format for easy comparison.

Table 1: In Vitro IC50 Values of Single Agents

| Cell Line | This compound IC50 (nM) | Kinase Inhibitor X IC50 (nM) |

| Cell Line A | [Insert Value] | [Insert Value] |

| Cell Line B | [Insert Value] | [Insert Value] |

Table 2: Combination Index (CI) Values for this compound and Kinase Inhibitor X

| Cell Line | Fa = 0.50 (CI Value) | Fa = 0.75 (CI Value) | Fa = 0.90 (CI Value) |

| Cell Line A | [Insert Value] | [Insert Value] | [Insert Value] |

| Cell Line B | [InsertValue] | [Insert Value] | [Insert Value] |

| Fa: Fraction affected (e.g., 0.50 represents 50% inhibition of cell growth) |

Conclusion

While specific data on the combination of this compound with other kinase inhibitors is currently lacking, the central role of RIPK1 in cell death and inflammation provides a strong rationale for exploring such combinations. The protocols and workflows outlined in this document offer a general framework for researchers to begin investigating the potential synergies and mechanisms of action of these novel therapeutic strategies. As our understanding of kinase signaling networks continues to grow, rationally designed combination therapies will be crucial in developing more effective treatments for a wide range of diseases.

References

Application Notes and Protocols for Assessing Flizasertib Efficacy in Primary Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flizasertib (also known as Volasertib/BI 6727) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2] PLK1 is overexpressed in numerous cancers and is associated with poor prognosis.[3][4] Emerging evidence highlights the crucial role of PLK1 in the function of immune cells. In activated alloreactive T cells, PLK1 expression is upregulated, and its inhibition can prevent T cell activation and induce apoptosis.[5] Furthermore, PLK1 is involved in the assembly of the immune synapse in cytotoxic T lymphocytes (CTLs), a critical process for target cell killing.[6] This suggests that this compound may have immunomodulatory effects, making it a compound of interest for immuno-oncology and autoimmune disease research.

These application notes provide a comprehensive set of protocols to assess the efficacy of this compound on primary human immune cells, specifically T cells and dendritic cells (DCs). The protocols cover essential assays for determining cytotoxicity, effects on cell cycle progression, induction of apoptosis, and target engagement.

Data Presentation

The following tables summarize the reported efficacy of this compound in various cell lines, providing a reference for designing experiments in primary immune cells.

Table 1: this compound (Volasertib) IC50 Values for Cell Viability in Various Cell Lines

| Cell Line | Cell Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 20 | [1] |

| Caski | Cervical Cancer | 2020 | [1] |

| BEL7402 | Hepatocellular Carcinoma | 6 | [7] |

| HepG2 | Hepatocellular Carcinoma | 2854 | [7] |

| SMMC7721 | Hepatocellular Carcinoma | 3970 | [7] |

| SK-Hep1 | Hepatocellular Carcinoma | 7025 | [7] |

| MyLa | Cutaneous T-cell Lymphoma | <50 | [8] |

| HCT 116 | Colon Carcinoma | 23 | [9] |

| NCI-H460 | Lung Carcinoma | 21 | [9] |

| BRO | Melanoma | 11 | [9] |

| GRANTA-519 | Hematopoietic Cancer | 15 | [9] |

| HL-60 | Hematopoietic Cancer | 32 | [9] |

| THP-1 | Hematopoietic Cancer | 36 | [9] |

| Raji | Hematopoietic Cancer | 37 | [9] |

Table 2: Summary of this compound (Volasertib) Effects on Cell Cycle and Apoptosis

| Cell Line | Effect | Concentration (nM) | Duration (h) | Reference |

| NCI-H460 | G2/M Arrest | 10 - 1000 | 24 | [9] |

| NCI-H460 | Apoptosis Induction | 100 | 48 | [9] |

| 8505C, 8305C, KAT18 | Early Apoptosis | 100 | 24 | [10] |

| 8505C, 8305C, KAT18 | Sub-G1 Apoptosis | 100 | 24 | [10] |

| Glioblastoma Stem Cells | Increased Apoptosis (with radiation) | Not Specified | Not Specified | [11] |

| Glioblastoma Stem Cells | G2/M Arrest | Not Specified | Not Specified | [11] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: PLK1 signaling cascade in T cell activation and cytotoxicity.